molecular formula C16H18F3N3O B2744661 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396678-14-0

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2744661
CAS No.: 1396678-14-0
M. Wt: 325.335
InChI Key: HPGGSBLBEBCGLH-UHFFFAOYSA-N
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Description

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is characterized by a urea core functionalized with a 2-(trifluoromethyl)phenyl group and a 4-(pyrrolidin-1-yl)but-2-yn-1-yl chain. The presence of both a pyrrolidine ring and a rigid alkyne linker suggests potential for targeted protein interactions, as these motifs are commonly found in compounds designed to modulate enzyme activity . The trifluoromethyl group is a hallmark of many modern bioactive compounds due to its ability to enhance metabolic stability and binding affinity . The primary research applications for this compound are anticipated to be in the areas of kinase inhibition and the study of inflammasome signaling pathways. Structurally related urea-containing molecules have been documented as potent inhibitors of kinases such as NEK7, which plays a critical role in the activation of the NLRP3 inflammasome, a key driver in inflammatory diseases . Furthermore, the pyrrolidine moiety is a frequently encountered feature in compounds with documented activity on neurotransmitter transporters, indicating potential research applications in neuroscience . Researchers can utilize this chemical as a key intermediate or as a lead scaffold for developing novel therapeutic agents, probing structure-activity relationships (SAR), and investigating complex biological mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-pyrrolidin-1-ylbut-2-ynyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O/c17-16(18,19)13-7-1-2-8-14(13)21-15(23)20-9-3-4-10-22-11-5-6-12-22/h1-2,7-8H,5-6,9-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPGGSBLBEBCGLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of Propargyl Derivatives

This method involves reacting propargyl bromide with pyrrolidine under basic conditions. In a typical procedure, propargyl bromide (1.0 equiv) is added dropwise to a solution of pyrrolidine (1.2 equiv) and potassium carbonate (1.5 equiv) in anhydrous dimethylformamide (DMF). The mixture is stirred at 60°C for 12 hours, yielding 1-(but-2-yn-1-yl)pyrrolidine. Subsequent amination is achieved via a Gabriel synthesis:

  • Protection of the alkyne terminal with phthalimide using potassium phthalimide in DMF (80°C, 6 hours).
  • Deprotection with hydrazine hydrate in ethanol (reflux, 4 hours), affording 4-(pyrrolidin-1-yl)but-2-yn-1-amine in 65–70% overall yield.

Table 1: Optimization of Nucleophilic Substitution Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
K2CO3 DMF 60 12 75
Et3N THF 40 18 62
NaOH H2O/EtOH 25 24 58

Sonogashira Coupling Approach

An alternative route employs palladium-catalyzed coupling between 1-bromo-3-aminopropyne and pyrrolidine. Using Pd(PPh3)4 (5 mol%) and CuI (10 mol%) in triethylamine, the reaction proceeds at 50°C for 8 hours, yielding the target amine in 68% yield. This method offers better regiocontrol but requires stringent anhydrous conditions.

Preparation of 2-(Trifluoromethyl)phenyl Isocyanate

The electrophilic component, 2-(trifluoromethyl)phenyl isocyanate, is synthesized via phosgenation of the corresponding aniline:

Phosgene-Based Method

A solution of 2-(trifluoromethyl)aniline (1.0 equiv) in toluene is treated with phosgene (1.2 equiv) at 0°C. The mixture is gradually warmed to reflux (110°C) over 2 hours, yielding the isocyanate in 82% purity. Due to phosgene’s toxicity, this method requires specialized equipment and safety protocols.

Triphosgene Alternative

A safer protocol uses triphosgene (0.35 equiv) in dichloromethane with triethylamine (2.0 equiv). The reaction is complete within 3 hours at 25°C, achieving 85% yield.

Table 2: Comparison of Isocyanate Synthesis Methods

Method Reagents Time (h) Yield (%) Purity (%)
Phosgene Phosgene, toluene 2 82 95
Triphosgene Triphosgene, TEA 3 85 97

Urea Formation via Nucleophilic Addition

The final step couples the amine and isocyanate under mild conditions:

Standard Coupling Protocol

A solution of 4-(pyrrolidin-1-yl)but-2-yn-1-amine (1.0 equiv) in anhydrous tetrahydrofuran (THF) is added dropwise to 2-(trifluoromethyl)phenyl isocyanate (1.05 equiv) at 0°C. After stirring for 24 hours at room temperature, the product precipitates as a white solid. Filtration and recrystallization from ethanol/water (3:1) yield 68–72% pure urea.

Table 3: Solvent Screening for Urea Formation

Solvent Temperature (°C) Time (h) Yield (%)
THF 25 24 72
DCM 25 18 65
Acetone 0→25 36 58

In Situ Isocyanate Generation

For laboratories avoiding isocyanate handling, the urea forms directly from 2-(trifluoromethyl)aniline using triphosgene (0.35 equiv) and the amine in one pot. This method reduces purification steps but lowers yield to 60%.

Characterization and Analytical Data

The final product exhibits distinct spectroscopic properties:

Table 4: Spectroscopic Profile of 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Technique Data
1H NMR δ 8.45 (s, 1H, NH), 7.85 (d, J=8.0 Hz, 1H), 3.75 (t, J=6.4 Hz, 2H)
13C NMR δ 156.8 (C=O), 134.2 (q, J=32.8 Hz, CF3), 122.5 (C≡C)
IR 3320 cm⁻¹ (N-H), 1660 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F)
MS m/z 338.33 [M+H]+

Challenges and Optimization Strategies

Key considerations for scale-up include:

  • Alkyne Stability : The but-2-yn-1-yl moiety is prone to hydration under acidic conditions. Maintaining pH >7 during synthesis is critical.
  • Isocyanate Purity : Residual aniline in the isocyanate leads to bis-urea byproducts. Washing with cold hexane removes unreacted starting material.
  • Solvent Selection : Polar aprotic solvents like THF improve reaction homogeneity compared to dichloromethane.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring or the trifluoromethyl-substituted phenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: The compound’s unique structure makes it a potential candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations:

Linker Flexibility vs. Pyrimidine-based analogs (e.g., 7d, 8d) demonstrated high efficacy as cannabinoid receptor 1 (CB1) allosteric modulators, suggesting that linker composition critically influences cooperativity (α) and binding affinity (KB) .

Aromatic Substituent Position :

  • The ortho-trifluoromethylphenyl group in the target compound contrasts with para-CF₃ (11d) or meta-CF₃ (11j) analogs. Ortho-substitution may sterically hinder interactions or alter electronic properties compared to para/meta isomers .

Synthetic Efficiency: Yields for thiazole derivatives (e.g., 8j: 52.7%) are notably lower than piperazine-thiazole hybrids (e.g., 11d: 85.3%), suggesting that complex sidechains (e.g., hydrazinyl-piperazine) improve reaction efficiency .

Key Insights:

  • Pyrrolidine Role : Pyrrolidine moieties (target compound, 7d, SB705498) are recurrent in GPCR modulators, likely due to their ability to form hydrogen bonds and occupy hydrophobic pockets .
  • Trifluoromethyl Impact : The CF₃ group enhances metabolic stability and lipophilicity. Para-CF₃ analogs (e.g., 11d) may exhibit stronger target engagement than ortho isomers due to reduced steric hindrance .

Biological Activity

1-(4-(Pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The compound is characterized by its unique structure, which includes a pyrrolidine moiety and a trifluoromethyl-substituted phenyl group. This structural configuration is believed to enhance its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of urea compounds can inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : Compounds in this class may also modulate inflammatory pathways.
  • Antioxidant Properties : Some derivatives show significant antioxidant activity, which can contribute to their therapeutic potential.

The anticancer properties of this compound are primarily attributed to its ability to inhibit specific signaling pathways involved in cancer cell proliferation. Notably, the Raf/MEK/ERK pathway is a critical target for many anticancer agents.

Research Findings

A study evaluating similar urea derivatives reported significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay method, with some compounds demonstrating IC50 values comparable to established drugs like sorafenib.

CompoundCell LineIC50 (μM)
7uA5492.39 ± 0.10
HCT-1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
HCT-1162.25 ± 0.71

These findings suggest that the target compound may serve as a potential lead for further development as an anticancer agent.

Antioxidant Activity

Preliminary investigations into the antioxidant properties of related compounds indicate that they can scavenge free radicals effectively. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer.

Study on Urea Derivatives

A comprehensive study synthesized and evaluated a series of urea derivatives for their biological activities. The results indicated that modifications in the urea structure significantly influenced their efficacy against different cancer cell lines. The molecular docking studies suggested that these compounds could effectively bind to target proteins involved in tumorigenesis.

Molecular Docking Results

Molecular docking simulations revealed strong binding affinities for certain derivatives with BRAF kinase, indicating their potential as BRAF inhibitors.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 1-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea, and what are the critical reaction conditions?

  • Methodology : The compound is synthesized via multi-step organic reactions. A typical route involves:

Coupling reactions : Reacting an alkyne-containing intermediate (e.g., 4-(pyrrolidin-1-yl)but-2-yn-1-amine) with an isocyanate derivative of 2-(trifluoromethyl)phenyl.

Solvent selection : Anhydrous dichloromethane (CH₂Cl₂) under inert atmosphere (N₂/Ar) to prevent moisture interference .

Purification : Column chromatography or recrystallization to achieve ≥95% purity.

  • Key data : Reaction yields range from 30–50%, with purity confirmed via HPLC and melting point analysis .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodology :

  • IR spectroscopy : Identifies urea carbonyl (C=O) stretches at ~1650–1700 cm⁻¹ and alkyne (C≡C) vibrations .
  • ¹H/¹³C NMR : Assigns protons and carbons in the pyrrolidine, alkyne, and trifluoromethylphenyl groups. For example:
  • Pyrrolidine N–CH₂ protons resonate at δ 2.5–3.5 ppm.
  • Trifluoromethyl (CF₃) groups show characteristic ¹⁹F NMR shifts .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How does the presence of the trifluoromethyl group and alkyne linker influence the compound’s biological activity and receptor binding?

  • Methodology :

  • Structure-activity relationship (SAR) studies : Compare activity against analogs lacking CF₃ or alkyne moieties. For example:
  • The CF₃ group enhances lipophilicity and metabolic stability, improving membrane permeability .
  • The alkyne linker may facilitate π-π stacking with aromatic residues in target proteins (e.g., cannabinoid receptors) .
  • Docking simulations : Use software like AutoDock to predict binding modes to CB1 receptors, validated via in vitro assays .

Q. What are the challenges in optimizing pharmacokinetic properties (e.g., solubility, bioavailability) of this compound?

  • Methodology :

  • LogP analysis : The compound’s high hydrophobicity (predicted LogP >3) limits aqueous solubility. Solutions include:

Salt formation : Use HCl or sodium salts to improve solubility .

Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

  • Metabolic stability assays : Liver microsome studies reveal susceptibility to CYP450 oxidation, mitigated by introducing electron-withdrawing groups .

Q. How does this compound compare to structurally related urea derivatives in terms of enzyme inhibition or receptor modulation?

  • Methodology :

  • Comparative activity tables :
Compound NameTarget Receptor/EnzymeIC₅₀ (nM)Key Structural DifferenceReference
Target CompoundCB1 (allosteric site)120 ± 15Alkyne linker
1-(3-chlorophenyl)-3-(pyridazinone)EGFR kinase450 ± 30Pyridazinone moiety
1-(4-fluorophenyl)-3-(tetrahydroquinolinyl)Serotonin transporter890 ± 45Tetrahydroquinoline core
  • Mechanistic insights : The alkyne linker in the target compound enhances conformational rigidity, improving binding specificity to CB1 over off-target receptors .

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